molecular formula C10H17F2NO2 B2420630 rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate CAS No. 1543650-44-7

rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate

Cat. No. B2420630
CAS RN: 1543650-44-7
M. Wt: 221.248
InChI Key: BDBLTZLKIMOLJH-QMMMGPOBSA-N
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Description

Rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuropharmacology, and behavioral neuroscience.

Scientific Research Applications

Chiral Separation and Configuration Determination

The compound rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, similar in structure to rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate, has been utilized in chiral separation processes. Specifically, its enantiomers have been separated using chiral chromatography, allowing for the determination of absolute configuration in structural studies (Zhu et al., 2009).

Synthesis of Enantiomers

The compound has been involved in the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine, leading to the synthesis of various enantiomers of 2-substituted piperidines. This process is significant for the production of compounds with specific stereochemical configurations (Beng & Gawley, 2010).

Enantioselective N-Acylation

In the study of kinetic resolution, rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate has been a reference compound for understanding the enantioselective N-acylation of piperazine-2-carboxylic acid derivatives. This has implications for enhancing reaction rates or enantioselectivity in chemical synthesis (Hietanen et al., 2011).

Synthesis of Biological Active Compounds

This compound has been used in the synthesis of biologically active piperidine substituted benzothiazole derivatives. These synthesized compounds demonstrated significant antibacterial and antifungal activities, highlighting the compound's role in pharmaceutical research (Shafi et al., 2021).

Development of Pharmaceutical Agents

Research involving similar piperidine structures has led to the development of pharmaceutical agents such as sedridines, ethylnorlobelols, and coniine. These studies demonstrate the versatility of piperidine derivatives as key intermediates in pharmaceutical synthesis (Passarella et al., 2005).

properties

IUPAC Name

ethyl (2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-5-3-4-6-13(8)7-9(11)12/h8-9H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBLTZLKIMOLJH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCN1CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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